molecular formula C13H10O3 B1598128 2-(4-hydroxyphenyl)benzoic Acid CAS No. 67526-82-3

2-(4-hydroxyphenyl)benzoic Acid

Cat. No.: B1598128
CAS No.: 67526-82-3
M. Wt: 214.22 g/mol
InChI Key: WJRHSYCQNCDYMN-UHFFFAOYSA-N
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Description

4'-Hydroxy-2-biphenylcarboxylic acid belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. 4'-Hydroxy-2-biphenylcarboxylic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4'-hydroxy-2-biphenylcarboxylic acid is primarily located in the membrane (predicted from logP). Outside of the human body, 4'-hydroxy-2-biphenylcarboxylic acid can be found in green vegetables, herbs and spices, and tea. This makes 4'-hydroxy-2-biphenylcarboxylic acid a potential biomarker for the consumption of these food products.

Mechanism of Action

Target of Action

2-(4-hydroxyphenyl)benzoic Acid, also known as 2- ( (4’-HYDROXYPHENYL)-AZO)BENZOIC ACID , is a phenolic compound. Phenolic compounds are secondary metabolites in plant foods . Among the benzoic acid derivatives, 2-hydroxy benzoic acid (salicylic acid), 4-hydroxyl benzoic acid, 2,3-dihydroxybenzoic acid, 3,4-dihydroxybenzoic acid (protocatechuic acid), 3,4,5-trihydroxybenzoic acid (gallic acid) are widely studied

Mode of Action

It is known that azobenzene compounds, to which this compound belongs, can be cleaved by treatment with sodium dithionite (sodium hydrosulfite), reducing the azo functionality and cleaving the n-n bond to yield two primary amines .

Biochemical Pathways

The biosynthesis of phenolic compounds, including this compound, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The substrates for the biosynthesis are usually primary metabolites such as sugars or amino acids .

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.

Result of Action

This compound is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . It can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for this type of mass spectrometry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the compound’s solubility in water could affect its action, efficacy, and stability in different environments.

Properties

IUPAC Name

2-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRHSYCQNCDYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374733
Record name 2-(4-hydroxyphenyl)benzoic Acid
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67526-82-3
Record name 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid
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Record name 2-(4-Hydroxyphenyl)benzoic acid
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Record name 2-(4-hydroxyphenyl)benzoic Acid
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Record name 67526-82-3
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Record name 2-(4-HYDROXYPHENYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 °C
Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 25 of 4-methoxybiphenyl-4-carboxylic acid, 1 1 of acetic acid and 200 ml of 48% bromic acid was refluxed for 12-14 hours and then throwninto 2.5 l of water. After cooling, the resultant crystal was collected to obtain 4'-hydroxybiphenylcarboxylic acid.
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 1 of acetic acid and 200 ml of 48% bromic acid was refluxed for 12-14 hours and then thrown into 2.5 l of water. After cooling, the resultant crystal was collected to obtain 4'-hydroxybiphenylcarboxylic acid.
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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